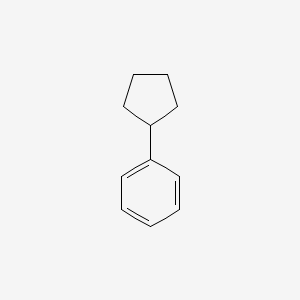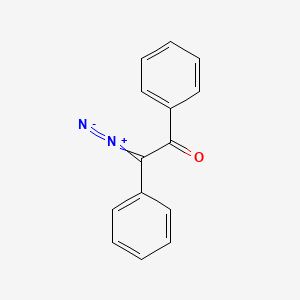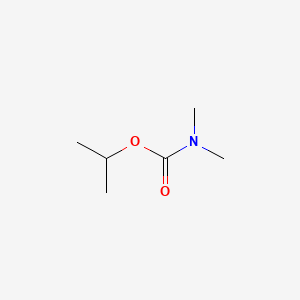
Isopropyl dimethylcarbamate
描述
Isopropyl dimethylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
Isopropyl dimethylcarbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups.
Mode of Action
Carbamates in general are known to interact with their targets by forming a carbamate ester . This interaction can lead to various changes in the target, depending on the specific nature of the target and the carbamate.
Biochemical Pathways
Carbamates can affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for determining its bioavailability and potential therapeutic effects .
Result of Action
Carbamates can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and other conditions . .
生化分析
Biochemical Properties
Isopropyl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This interaction is crucial in its function as a pesticide, as it disrupts the nervous system of pests, leading to their death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in stress response and detoxification . These cellular effects contribute to its toxicity and efficacy as a pesticide.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The prolonged stimulation can cause paralysis and death in pests. Additionally, this compound may interact with other biomolecules, such as proteins involved in oxidative stress response, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors influencing its efficacy and toxicity. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxification enzymes and stress response pathways . These temporal effects are important considerations in the use of this compound in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild symptoms such as increased salivation and muscle twitching . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in animal experiments. Additionally, chronic exposure to high doses can result in long-term adverse effects, such as neurotoxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of reactive intermediates, which can cause oxidative stress and damage to cellular components . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in detoxification and stress response . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound in these organelles can influence its activity and toxicity. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress . Understanding the transport and distribution of this compound is essential for predicting its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be directed to the endoplasmic reticulum by specific signal sequences, where it can interact with proteins involved in detoxification and stress response . Additionally, its localization in the mitochondria can affect mitochondrial function and contribute to its toxic effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl dimethylcarbamate can be synthesized through the reaction of isopropylamine with dimethyl carbonate. This reaction typically occurs under mild conditions and does not require the use of hazardous reagents like phosgene . The reaction can be represented as follows:
Isopropylamine+Dimethyl carbonate→Isopropyl dimethylcarbamate+Methanol
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow systems to ensure efficient and safe production. These systems allow for better control over reaction conditions and minimize the risk associated with handling hazardous chemicals .
化学反应分析
Types of Reactions
Isopropyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Thermolysis: Under high temperatures, it can undergo β-elimination to form isopropylamine and dimethyl carbonate.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Thermolysis Conditions: High temperatures are required for the β-elimination reaction to occur.
Major Products Formed
Substitution Reactions: Substituted carbamates.
Thermolysis: Isopropylamine and dimethyl carbonate.
科学研究应用
Isopropyl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides and other agrochemicals.
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness
Isopropyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to other carbamates, it has a higher boiling point and greater stability under various conditions .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable reagent in scientific research and industrial processes.
属性
IUPAC Name |
propan-2-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJFSJDRURPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191902 | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-89-1 | |
| Record name | 1-Methylethyl N,N-dimethylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038580891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38580-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


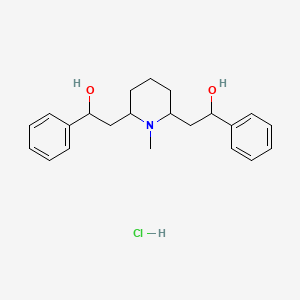


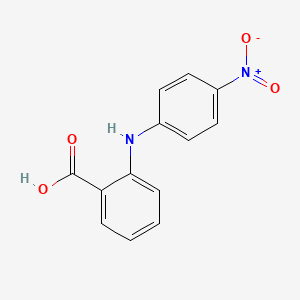
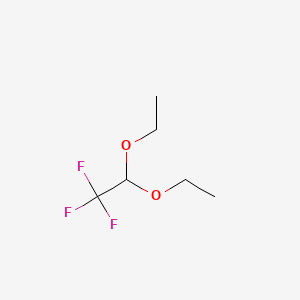

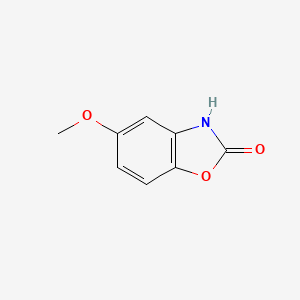
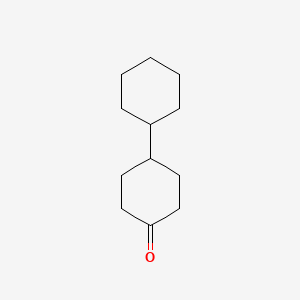
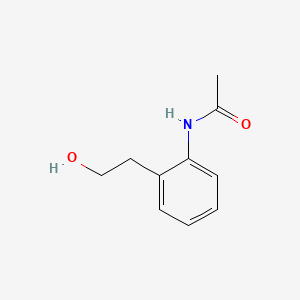
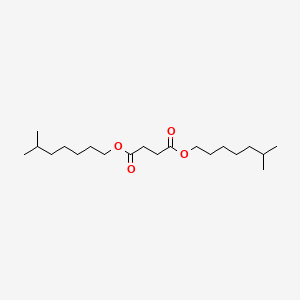
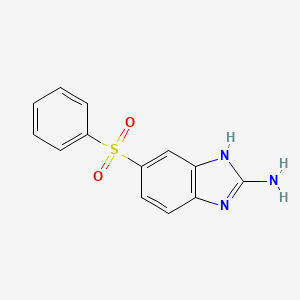
![Tricyclo[2.2.1.02,6]heptan-3-one](/img/structure/B1606349.png)
